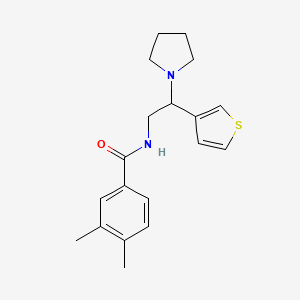![molecular formula C16H7ClF6N2O B2606619 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-4(1H)-quinolinone CAS No. 478033-68-0](/img/structure/B2606619.png)
3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-4(1H)-quinolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-4(1H)-quinolinone” is a halogenated pyridine derivative . It is a fluorinated building block that participates in the synthesis of various compounds .
Synthesis Analysis
The synthesis of this compound involves the use of trifluoromethylpyridines as key structural motifs in active agrochemical and pharmaceutical ingredients . The synthesis generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring with trifluoromethyl and chloro substituents . The presence of these substituents imparts unique physical and chemical properties to the compound .Chemical Reactions Analysis
The compound can undergo various chemical reactions due to the presence of the trifluoromethyl and chloro groups . For instance, the carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .Physical And Chemical Properties Analysis
The compound has a density of 1.6±0.1 g/cm^3, a boiling point of 260.6±35.0 °C at 760 mmHg, and a flash point of 111.4±25.9 °C . It also has a molar refractivity of 36.1±0.3 cm^3 and a molar volume of 126.5±3.0 cm^3 .Scientific Research Applications
1. Metalation and Functionalization
3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-4(1H)-quinolinone, as part of the trifluoromethyl-substituted pyridines and quinolines group, has been studied for selective metalation and subsequent functionalization. This allows for the preparation of various carboxylic acids regioisomerically uncontaminated, demonstrating its potential in synthetic organic chemistry (Schlosser & Marull, 2003).
2. Interaction with Sodium and Potassium Amides
Research has explored the interaction of trifluoromethyl-substituted quinolines, including our compound of interest, with sodium and potassium amides in liquid ammonia. This interaction leads to the formation of quinoline-2-amines and demonstrates the compound's reactivity, which is significant in the development of new chemical syntheses (Gurskaya et al., 2012).
3. Synthesis of Quinolinones
The compound plays a role in the synthesis of trifluoromethyl-substituted quinolino[8,7-h]quinolines and quinolino[7,8-h]quinolines. Its presence in the synthesis process allows for the production of these compounds under mild thermal conditions, indicating its utility in creating complex organic structures (Seitz & Maas, 2021).
4. Derivative Formation
This compound has been used in the formation of various derivatives, such as 4-(trifluoromethyl)quinoline derivatives. This research provides insight into the synthesis of different derivatives, highlighting the compound's versatility in organic chemistry (Lefebvre et al., 2003).
5. Crystallographic Studies
Crystal structures of isomeric 4-[3-(dichlorophenyl)-hexahydro[1,3]oxazolo[3,4-a]pyridin-1-yl]-2,8-bis(trifluoromethyl)quinolines have been studied, which include compounds structurally similar to the compound . These studies contribute to our understanding of the molecular structures and interactions in crystalline forms, which is crucial in pharmaceutical and material science applications (De Souza et al., 2015).
Safety And Hazards
Future Directions
The demand for trifluoromethylpyridine derivatives, such as this compound, has been increasing steadily in the last 30 years . They are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
properties
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-(trifluoromethyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7ClF6N2O/c17-11-4-8(16(21,22)23)5-25-13(11)10-6-24-12-2-1-7(15(18,19)20)3-9(12)14(10)26/h1-6H,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UINKGPCOGHRZKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=O)C(=CN2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7ClF6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-4(1H)-quinolinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-6-bromo-2-[(3-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2606536.png)
![N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2606537.png)

![2-Amino-4-[methyl(methylsulfonyl)amino]butanamide;hydrochloride](/img/structure/B2606541.png)
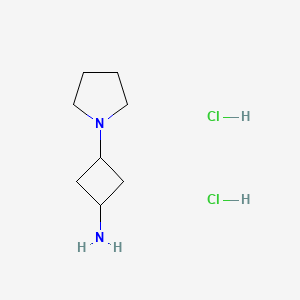
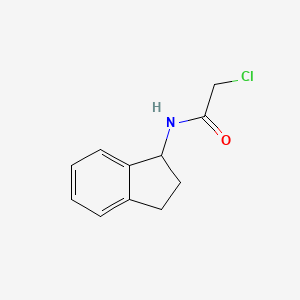
![3-(2-Hydroxy-ethylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2606544.png)
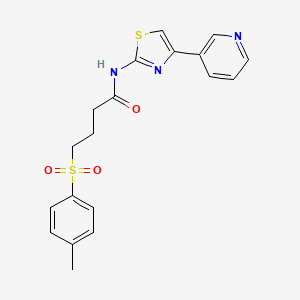
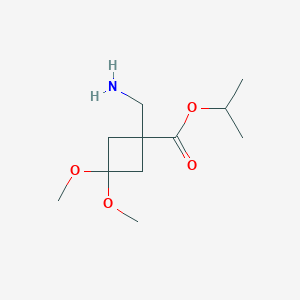
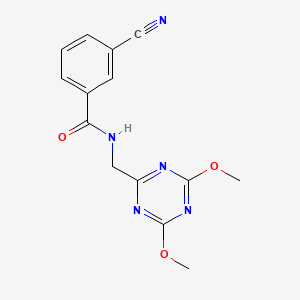
![N-Methyl-N-[(1-phenylpyrazol-3-yl)methyl]prop-2-ynamide](/img/structure/B2606553.png)
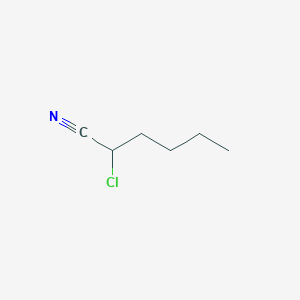
![2-(4-methylbenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2606556.png)
